1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one 1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one
Brand Name: Vulcanchem
CAS No.: 1795083-49-6
VCID: VC5159989
InChI: InChI=1S/C18H16N2O3/c21-15-10-18(23-16-6-2-1-5-14(15)16)7-9-20(12-18)17(22)13-4-3-8-19-11-13/h1-6,8,11H,7,9-10,12H2
SMILES: C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CN=CC=C4
Molecular Formula: C18H16N2O3
Molecular Weight: 308.337

1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one

CAS No.: 1795083-49-6

Cat. No.: VC5159989

Molecular Formula: C18H16N2O3

Molecular Weight: 308.337

* For research use only. Not for human or veterinary use.

1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one - 1795083-49-6

Specification

CAS No. 1795083-49-6
Molecular Formula C18H16N2O3
Molecular Weight 308.337
IUPAC Name 1'-(pyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Standard InChI InChI=1S/C18H16N2O3/c21-15-10-18(23-16-6-2-1-5-14(15)16)7-9-20(12-18)17(22)13-4-3-8-19-11-13/h1-6,8,11H,7,9-10,12H2
Standard InChI Key YFXSTYZUVBDWEC-UHFFFAOYSA-N
SMILES C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CN=CC=C4

Introduction

Structural Characteristics and Molecular Identity

The core structure of 1'-nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one consists of a chroman-4-one moiety (a benzopyran-4-one derivative) fused to a pyrrolidine ring via a spiro junction at the C2 position. The nicotinoyl group (a pyridine-3-carbonyl unit) is attached to the nitrogen atom of the pyrrolidine ring. This configuration introduces steric complexity and electronic diversity, influencing both physicochemical properties and biological interactions .

Molecular Formula and Key Descriptors

  • Molecular Formula: C<sub>18</sub>H<sub>16</sub>N<sub>2</sub>O<sub>3</sub>

  • Molecular Weight: 308.34 g/mol (calculated)

  • IUPAC Name: 1'-(pyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaKey Structural DifferencesReference
1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-oneC<sub>19</sub>H<sub>18</sub>N<sub>2</sub>O<sub>3</sub>SMethylthio substituent on pyridine ring
2-Pentylchroman-4-oneC<sub>14</sub>H<sub>18</sub>O<sub>2</sub>Alkyl chain instead of spiro-pyrrolidine

Synthetic Pathways and Methodological Insights

The synthesis of spirocyclic chroman-4-one derivatives typically involves multi-step strategies combining condensation, cyclization, and functionalization reactions.

Core Chroman-4-one Synthesis

Chroman-4-ones are commonly synthesized via base-promoted crossed aldol condensation followed by intramolecular oxa-Michael addition. For example, 2′-hydroxyacetophenones react with aldehydes under microwave irradiation (160–170°C) in ethanol with diisopropylamine (DIPA) as a base . This method yields 2-alkyl-chroman-4-ones in 17–88% efficiency, depending on substituent electronic effects .

Spirocyclization and Nicotinoyl Functionalization

Introducing the spiro-pyrrolidine ring requires Mannich-type reactions or cycloadditions. A representative route involves:

  • Bromination of chroman-4-one at C3 using pyridinium tribromide .

  • Reaction with pyrrolidine precursors under basic conditions to form the spiro junction.

  • Acylation with nicotinoyl chloride to attach the pyridine-3-carbonyl group.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Aldol CondensationDIPA, EtOH, MW (160°C, 1 h)17–88
SpirocyclizationPyrrolidine, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C60–75
NicotinoylationNicotinoyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C→RT50–65

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

  • Chroman-4-one carbonyl: Susceptible to nucleophilic attack (e.g., Grignard reagents).

  • Pyrrolidine nitrogen: Participates in alkylation/acylation.

  • Pyridine ring: Undergoes electrophilic substitution at C2/C4 positions .

Bromination and Elimination Reactions

Bromination at C3 of chroman-4-one using Py·Br<sub>3</sub> produces diastereomeric mixtures (e.g., 80:20 cis/trans ratio) . Subsequent elimination with CaCO<sub>3</sub> in DMF yields chromones, a pathway applicable to functionalizing the target compound .

Compound ClassTarget PathwayIC<sub>50</sub>/EC<sub>50</sub>Reference
2-Pentylchroman-4-onesPDE4 Inhibition0.8–3.2 µM
Spiro-disulfanesBreast Cancer (MDA-MB-231)9.5–11.3 µM

Applications in Drug Discovery

The spiro architecture of 1'-nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one offers advantages in drug design:

  • Conformational Restriction: Enhances target selectivity by reducing entropy penalties during binding .

  • Diverse Pharmacophore Integration: Chroman-4-one (antioxidant), pyrrolidine (rigidity), and nicotinoyl (enzyme cofactor mimic) motifs synergize for multitarget engagement .

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